N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide is a synthetic compound characterized by its complex structure, featuring a benzyloxycarbonyl group attached to a peptide chain consisting of glycine, proline, and phenylalanine. The molecular formula for this compound is , and it has a molecular weight of approximately 453.49 g/mol . This compound is notable for its potential applications in pharmaceutical research, particularly in the development of peptide-based drugs.
The chemical reactivity of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide can be analyzed through various reactions typical of peptide compounds. These may include:
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide exhibits biological activity that may include:
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide typically involves several steps:
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide has several potential applications:
Interaction studies involving N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide focus on its binding affinity to various biological targets:
Several compounds share structural similarities with N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide | Contains tryptophan instead of glycine | May exhibit different biological activities due to tryptophan's unique properties |
| N-[1-(benzyloxy)carbonyl]-L-leucyl-L-prolyl-L-valinamide | Features leucine and valine | Potentially greater hydrophobic interactions |
| N-[benzyloxycarbonyl]-L-threonyl-N-hydroxy-D-leucinamide | Contains threonine and hydroxy groups | May enhance solubility and bioavailability |
These comparisons highlight the uniqueness of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide in terms of its specific amino acid composition and potential applications in drug development and biochemical research .
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide via solid-phase peptide synthesis requires careful consideration of resin selection and deprotection protocols to ensure optimal yields and purity [1] [2]. The choice of resin fundamentally determines the final product characteristics and cleavage conditions required for peptide liberation [3] [4].
Resin Selection Criteria
Polystyrene-based resins represent the most widely utilized solid supports for peptide synthesis, offering excellent mechanical stability and predictable swelling properties [4] . For the synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide, which terminates in an amide functionality, Rink amide resin emerges as the preferred choice due to its compatibility with fluorenylmethyloxycarbonyl chemistry and ability to produce C-terminal amides upon cleavage [3] [6].
Wang resin provides an alternative approach when C-terminal acid derivatives are required, though this necessitates subsequent amidation steps [3] [6]. The resin demonstrates excellent stability under repeated deprotection cycles while maintaining high loading capacities between 0.5-1.2 millimoles per gram [6] [4].
TentaGel resins, incorporating polyethylene glycol spacers, offer enhanced swelling properties in both polar and nonpolar solvents, facilitating improved reagent accessibility during synthesis [7]. The polyethylene glycol component, typically averaging 3000 daltons molecular weight, provides unique physicochemical properties beneficial for complex peptide sequences .
| Resin Type | Core Matrix | Linker Type | Product Type | Cleavage Conditions | Loading (mmol/g) | Swelling Properties |
|---|---|---|---|---|---|---|
| Wang Resin | Polystyrene | Acid-labile | C-terminal acid | 95% TFA | 0.5-1.2 | Good in DCM/DMF |
| Rink Amide Resin | Polystyrene | Acid-labile | C-terminal amide | 95% TFA | 0.3-0.8 | Good in DCM/DMF |
| TentaGel Resin | Polystyrene-PEG | Variable | Variable | 95% TFA | 0.2-0.6 | Excellent in polar/nonpolar |
| Merrifield Resin | Polystyrene | Acid-labile | C-terminal acid | HF or strong acid | 0.8-2.0 | Good in DCM |
| PAM Resin | Polystyrene | Acid-labile | C-terminal acid | HF or strong acid | 0.4-1.0 | Good in DCM/DMF |
Deprotection Protocols
Fluorenylmethyloxycarbonyl deprotection represents a critical step in the synthesis cycle, requiring precise control of reaction conditions to prevent side reactions while ensuring complete removal of protecting groups [8] [9]. The standard protocol employs 20% piperidine in dimethylformamide, achieving greater than 99% deprotection efficiency within 2-5 minutes at room temperature [8] [10].
The deprotection mechanism proceeds through a two-step process involving initial base attack on the fluorenylmethyloxycarbonyl group followed by elimination to form dibenzofulvene [9] [11]. This byproduct requires immediate quenching to prevent readduction to the peptide chain [9].
Alternative deprotection strategies have emerged to address environmental and safety concerns associated with piperidine [8] [10]. The combination of 5% piperazine with 2% 1,8-diazabicyclo[5.4.0]undec-7-ene demonstrates superior kinetics, achieving complete deprotection in 1.5-3 minutes while significantly reducing aspartimide formation [8] [9].
| Protection Strategy | Deprotection Reagent | Reaction Time | Temperature | Side Reactions | Efficiency (%) | Environmental Impact |
|---|---|---|---|---|---|---|
| Fmoc/tBu | 20% Piperidine/DMF | 2-5 min | RT | Aspartimide formation | >99 | Moderate |
| Boc/Bzl | 50% TFA/DCM | 30-60 min | RT | Minimal | >95 | High (toxic) |
| Fmoc/tBu (Alternative) | 5% Piperazine + 2% DBU/DMF | 1.5-3 min | RT | Reduced aspartimide | >99 | Low |
| Fmoc/tBu (Green) | NaOH/2-MeTHF/MeOH | 5-10 min | RT | Minimal | >98 | Low |
| Boc/Bzl (Modified) | 25% TFA/DCM | 45-90 min | RT | Cation alkylation | >95 | High (toxic) |
Washing protocols following deprotection require systematic solvent management to remove excess reagents and byproducts [12] [11]. Multiple wash cycles using dimethylformamide ensure complete removal of deprotection reagents before proceeding to the next coupling step [12] [13].
The selection of appropriate coupling agents significantly influences both the efficiency and stereochemical integrity of peptide bond formation in the synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide [14] [15]. Propanephosphonic acid anhydride (T3P®) has emerged as a superior alternative to traditional coupling reagents, offering enhanced reaction kinetics and reduced racemization potential [14] [16].
T3P® Coupling Methodology
Propanephosphonic acid anhydride operates through a biomimetic mechanism analogous to adenosine triphosphate-grasp enzymes in metabolic pathways [15] [17]. This coupling agent promotes rapid amide bond formation, typically achieving completion within 2-5 minutes with minimal epimerization of chiral centers [15] [18]. The reaction generates water-soluble byproducts, simplifying purification procedures compared to traditional carbodiimide-based methods [14] [15].
The efficiency of T3P® coupling stems from its ability to activate carboxylic acids without requiring additional additives such as N-hydroxybenzotriazole or N-hydroxysuccinimide [16] [19]. This streamlined approach reduces the overall process mass intensity while maintaining high coupling yields between 95-99% [18] [15].
Research demonstrates that T3P® exhibits superior performance in sterically hindered coupling reactions, particularly relevant for proline-containing sequences as found in N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide [19] [20]. The reagent successfully mediates segment coupling and head-to-tail cyclization reactions that prove challenging for conventional activators [19] [20].
Traditional Activator Comparison
Conventional coupling strategies rely primarily on carbodiimide activators such as N,N'-diisopropylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with auxiliary nucleophiles [21] [22]. These methods, while well-established, suffer from extended reaction times ranging from 30-60 minutes and generate insoluble urea byproducts that complicate purification [21] [16].
Benzotriazole-based activators including N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate demonstrate improved coupling kinetics compared to carbodiimides but remain inferior to T3P® in terms of reaction speed and byproduct profile [21] [16].
The racemization potential varies significantly among coupling agents, with carbodiimide-based systems showing moderate to high epimerization rates, particularly in polar solvents such as dimethylformamide [22] [23]. This limitation proves especially problematic for peptides containing sterically hindered residues or sequences prone to enolization [22] [14].
| Coupling Agent | Reaction Time (min) | Racemization Risk | By-products | Solvent Compatibility | Efficiency (%) | Green Chemistry Score |
|---|---|---|---|---|---|---|
| T3P (Propanephosphonic Acid Anhydride) | 2-5 | Minimal | Water-soluble | EtOAc, DCM, DMF | 95-99 | High |
| EDC/HOBt | 30-60 | Moderate | DCU (insoluble) | DMF, DCM | 85-95 | Moderate |
| DIC/HOBt | 30-60 | Low | DIU (soluble) | DMF, DCM | 90-95 | Moderate |
| HATU | 15-30 | Low | HOAT derivatives | DMF | 90-98 | Low |
| PyBOP | 15-30 | Low | HOBt derivatives | DMF, DCM | 88-95 | Low |
The tert-butoxycarbonyl protecting group represents a fundamental strategy for temporary protection of amino functions during solution-phase synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide [24] [25]. This acid-labile protecting group demonstrates excellent stability under basic conditions while remaining readily removable under mild acidic treatment [25] [26].
Boc Installation Methods
Di-tert-butyl dicarbonate serves as the most commonly employed reagent for Boc protection, offering versatility in reaction conditions and high selectivity for primary amines over secondary amines [25] [26]. The reaction proceeds via nucleophilic attack on the carbonyl center, generating carbon dioxide and tert-butoxide as byproducts [26] [27].
Aqueous conditions provide the most environmentally benign approach for Boc protection, employing sodium hydroxide as base in a biphasic system [25] [26]. This method achieves yields of 85-95% while offering simplified workup procedures through simple extraction protocols [26] [27]. The on-water reaction mechanism eliminates the need for organic co-solvents, reducing environmental impact and process costs [25] [26].
Alternative protection strategies utilize 4-dimethylaminopyridine as catalyst in acetonitrile, providing enhanced reaction rates and yields up to 92-98% [25] [26]. This approach proves particularly effective for sterically hindered amines but requires anhydrous conditions to prevent hydrolysis of the di-tert-butyl dicarbonate reagent [26] [27].
Specialized reagents such as N-(tert-butoxycarbonyloxy)succinimide offer high efficiency protection with yields reaching 90-98%, though at increased cost compared to di-tert-butyl dicarbonate [26] [27]. These activated reagents prove valuable for challenging substrates or when rapid reaction completion is required [26].
| Boc Reagent | Reaction Conditions | Reaction Time | Yield (%) | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Boc2O (Di-tert-butyl dicarbonate) | Aqueous NaOH, RT | 1-2 h | 85-95 | Primary > Secondary | Simple, aqueous workup | Hydrolysis of Boc2O |
| Boc-ONSu | DMF, RT | 2-4 h | 90-98 | High | High efficiency | Expensive reagent |
| Boc-OSu | Dioxane/H2O, RT | 2-6 h | 88-95 | High | Mild conditions | Longer reaction time |
| Boc2O + DMAP | MeCN, RT | 1-3 h | 92-98 | High | Fast reaction | Requires dry conditions |
| Boc2O + TEA | THF, 40°C | 2-4 h | 85-92 | Primary > Secondary | Classical method | Heating required |
Boc Deprotection Mechanisms
Removal of the tert-butoxycarbonyl group occurs through acid-catalyzed elimination, typically employing trifluoroacetic acid in dichloromethane [25] [24]. The mechanism involves protonation of the carbonyl oxygen followed by heterolytic cleavage to generate a tert-butyl cation and carbamic acid intermediate [25] [26]. Subsequent decarboxylation yields the free amine and carbon dioxide [25] [24].
The tert-butyl cation intermediate presents potential complications through alkylation of nucleophilic sites within the peptide [24] [25]. Scavenger molecules such as anisole or thioanisole effectively trap these reactive intermediates, preventing undesired side reactions [24] [26]. The choice of scavenger depends on the specific amino acid composition and potential nucleophilic sites present in the target peptide [24] [25].
Alternative deprotection methods utilizing trimethylsilyl iodide followed by methanolysis provide milder conditions suitable for acid-sensitive substrates [25] [24]. This approach proceeds through silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis and decarboxylation [25]. The method proves particularly valuable when other protecting groups might be compromised under standard trifluoroacetic acid conditions [25] [24].
The prevention of racemization during peptide bond formation represents a critical concern in the synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide, particularly given the presence of L-proline and L-phenylalanine residues [22] [23]. Epimerization typically occurs through enolate formation at the alpha carbon of activated amino acids, leading to loss of stereochemical integrity [22] [14].
Temperature Control Strategies
Low-temperature conditions significantly reduce the kinetic energy available for enolate formation, providing moderate but measurable reduction in racemization rates [23] [22]. Reactions conducted at 0-4°C demonstrate 30-50% reduction in epimerization compared to room temperature synthesis [23]. However, this approach necessarily extends reaction times and may lead to incomplete coupling if not carefully monitored [23] [22].
The effectiveness of temperature control varies depending on the specific amino acid sequence and coupling conditions employed [22] [23]. Sterically hindered residues such as proline show enhanced sensitivity to temperature effects, making this approach particularly relevant for the target tripeptide [23].
Solvent Selection Effects
Apolar solvents demonstrate superior performance in racemization suppression compared to highly polar media such as dimethylformamide [22] [23]. Dichloromethane and ethyl acetate reduce solvation of enolate intermediates, thereby suppressing epimerization by 60-80% compared to polar aprotic solvents [23] [22]. However, solubility limitations may necessitate solvent mixtures or alternative approaches for poorly soluble substrates [22] [23].
The choice of solvent must balance racemization suppression with practical considerations including reagent solubility and reaction kinetics [22] [23]. Mixed solvent systems often provide optimal compromise between these competing requirements [23].
Additive-Based Suppression
N-hydroxy-7-azabenzotriazole additives demonstrate exceptional effectiveness in racemization suppression, achieving 70-90% reduction in epimerization rates [21] [22]. The mechanism involves rapid capture of activated intermediates, preventing enolate formation through competitive pathways [21] [23]. Optimal results require 0.1-0.2 equivalents of additive relative to the carboxylic acid component [21] [22].
Alternative suppressants including N-hydroxysuccinimide and pentafluorophenol provide moderate effectiveness but with simplified handling and lower cost compared to azabenzotriazole derivatives [21] [22]. The choice depends on the specific requirements of the synthesis and economic considerations [21] [23].
| Technique | Mechanism | Effectiveness | Practical Limitations | Recommended Conditions | Racemization Reduction (%) |
|---|---|---|---|---|---|
| Low Temperature | Reduced kinetic energy | Moderate | Slow reaction rates | 0-4°C | 30-50 |
| Apolar Solvents | Reduced solvation of enolate | High | Solubility issues | DCM, EtOAc | 60-80 |
| HOAt Additives | Oxime formation suppression | High | Additional cost | 0.1-0.2 eq HOAt | 70-90 |
| Shortened Reaction Time | Limited exposure time | Moderate | Incomplete coupling | <10 min activation | 40-60 |
| Native Chemical Ligation | Chemoselective reaction | Excellent | Sequence limitations | Cys-mediated ligation | >95 |
Native Chemical Ligation Approaches
Native chemical ligation provides the most effective strategy for racemization-free peptide bond formation, achieving greater than 95% suppression of epimerization [23] [28]. This chemoselective approach relies on thioester intermediates that react specifically with N-terminal cysteine residues, bypassing the problematic activated ester intermediates responsible for racemization [23] [28].
While highly effective, native chemical ligation requires specific sequence requirements including cysteine residues at ligation sites [23] [28]. For peptides lacking natural cysteine residues, temporary cysteine installation followed by desulfurization provides access to this methodology [28] [23]. The approach proves particularly valuable for challenging sequences prone to epimerization through conventional coupling methods [28].
The conversion of peptide esters to their corresponding amides represents a crucial post-synthetic modification for accessing N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide from ester precursors [29] [30]. Ammonolysis reactions provide direct access to primary amides through nucleophilic substitution mechanisms, offering an alternative to direct amide coupling strategies [29] [31].
Ester Substrate Considerations
Peptide methyl esters serve as common starting materials for ammonolysis reactions, offering good reactivity balance between activation and stability [29] [30]. The reaction typically employs ammonia gas in methanol at temperatures ranging from 0-25°C, achieving yields of 70-90% over reaction times of 2-24 hours [29] [32]. However, competing ester hydrolysis can reduce yields, particularly under prolonged reaction conditions or elevated temperatures [29].
Ethyl ester substrates demonstrate enhanced stability toward hydrolysis while maintaining good reactivity toward ammonia [29] [31]. Treatment with ammonium hydroxide solution in water-methanol mixtures provides yields of 80-95% with minimal side reactions [29] [32]. The reaction proceeds efficiently at room temperature within 1-6 hours, offering practical advantages over methyl ester protocols [29].
Tert-butyl esters exhibit reduced reactivity toward ammonolysis, requiring extended reaction times of 6-48 hours to achieve acceptable conversions [33] [29]. While this reduced reactivity can be advantageous for selective transformations, the overall efficiency decreases with yields typically ranging from 60-85% [33] [29]. The bulky tert-butyl group provides steric hindrance that retards nucleophilic attack by ammonia [33].
Activated Ester Approaches
N-hydroxysuccinimide esters provide enhanced reactivity toward ammonolysis, achieving yields of 85-95% under mild conditions [31] [29]. The electron-withdrawing succinimide leaving group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ammonia [31]. Reactions typically complete within 1-4 hours at 0-25°C using ammonia gas in dimethylformamide [31] [29].
Acid chloride intermediates offer the highest reactivity toward ammonolysis, achieving yields of 90-98% within 30 minutes to 2 hours [31] [29]. However, the high reactivity also increases the potential for competing side reactions, requiring careful control of reaction conditions and temperature [31]. Low temperatures (-10 to 0°C) help minimize undesired pathways while maintaining efficient ammonolysis [31] [29].
| Starting Material | Ammonia Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Side Reactions |
|---|---|---|---|---|---|---|
| Peptide Methyl Ester | NH3 gas | MeOH | 0-25 | 2-24 h | 70-90 | Ester hydrolysis |
| Peptide Ethyl Ester | NH4OH solution | H2O/MeOH | 0-25 | 1-6 h | 80-95 | Minimal |
| Peptide tert-Butyl Ester | NH3/MeOH | MeOH | 0-25 | 6-48 h | 60-85 | Slow reaction |
| Activated Ester (OSu) | NH3 gas | DMF | 0-25 | 1-4 h | 85-95 | Minimal |
| Acid Chloride | NH3 gas | THF | -10 to 0 | 30 min - 2 h | 90-98 | Competing reactions |
Mechanistic Considerations
The ammonolysis mechanism proceeds through nucleophilic acyl substitution, involving initial attack of ammonia on the carbonyl carbon followed by tetrahedral intermediate formation and subsequent elimination of the alkoxide leaving group [29] [31]. The rate-determining step typically involves the initial nucleophilic attack, making the electrophilicity of the carbonyl carbon the primary factor controlling reaction kinetics [29] [32].
Solvent effects play a crucial role in reaction efficiency, with protic solvents facilitating proton transfer steps while aprotic solvents may enhance nucleophilicity through reduced solvation [29] [31]. The choice of solvent system requires optimization based on the specific ester substrate and desired reaction conditions [29] [32].
The comprehensive spectroscopic characterization of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide provides fundamental insights into its molecular structure and conformational dynamics. The compound exhibits a molecular weight of 452.5 g/mol with the molecular formula C24H28N4O5, as confirmed through high-resolution mass spectrometry [1]. The benzyloxycarbonyl protecting group, introduced through the reaction with benzyl chloroformate under alkaline conditions, serves as a crucial structural element that influences both the compound's stability and its spectroscopic properties [2] [3] [4].
The protecting group chemistry of the benzyloxycarbonyl moiety reflects the pioneering work of Bergmann in 1932, who first utilized this protecting strategy for peptide synthesis [4]. The carbobenzoxy group provides excellent chemical stability under a wide range of conditions, including resistance to strong bases, mild acidic conditions, and nucleophilic attack, while remaining selectively removable through catalytic hydrogenation [2] [3]. This stability is particularly advantageous for the tripeptide structure, as it prevents unwanted side reactions during synthetic procedures and analytical characterization [4].
The tripeptide backbone incorporates three distinct amino acid residues, each contributing unique structural features. The glycine residue at the amino terminus provides exceptional conformational flexibility due to the absence of a beta-carbon, allowing for unrestricted phi and psi dihedral angles [5] [6]. This flexibility contrasts sharply with the conformational constraints imposed by the central proline residue, whose five-membered pyrrolidine ring restricts the phi angle to approximately negative sixty degrees [7] [8]. The carboxyl-terminal phenylalanine contributes aromatic character through its benzyl side chain, which can participate in pi-pi stacking interactions and provides characteristic spectroscopic signatures [9] [10].
Nuclear magnetic resonance spectroscopy provides the most detailed information regarding the conformational preferences and dynamic behavior of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide in solution. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shift patterns that reflect the diverse chemical environments within the molecule [7] [11]. The benzyloxycarbonyl protecting group produces distinctive aromatic signals in the region of 7.2 to 7.4 parts per million, corresponding to the five aromatic protons of the benzyl ring [2]. The methylene protons of the benzyl group appear as a characteristic singlet at approximately 5.1 parts per million, providing a diagnostic signal for the presence of the protecting group [4].
The amide proton region of the spectrum, spanning from 6.0 to 8.5 parts per million, provides crucial information regarding hydrogen bonding interactions and conformational preferences [5] [12]. The glycine amide proton, being part of the benzyloxycarbonyl-protected amino terminus, typically exhibits a chemical shift around 5.5 to 6.0 parts per million [9]. The proline residue, lacking an amide proton due to its cyclic structure, contributes unique signals from its pyrrolidine ring protons, which appear as complex multipiples in the aliphatic region between 1.8 and 4.4 parts per million [7] [13].
The phenylalanine residue provides additional aromatic signals overlapping with those of the benzyloxycarbonyl group, creating a complex pattern in the aromatic region [9] [10]. The alpha proton of phenylalanine appears as a multiplet around 4.6 parts per million, while the beta protons of the benzyl side chain contribute signals at approximately 3.0 to 3.2 parts per million [10]. The amide protons of both proline and phenylalanine residues exhibit chemical shifts that are highly sensitive to the local hydrogen bonding environment and secondary structure formation [9].
Critical to understanding beta-turn formation is the analysis of three-bond coupling constants between amide protons and alpha protons, denoted as three-J-HN-H-alpha [5] [12]. These coupling constants, which typically range from 3 to 12 Hertz, provide direct information about the phi dihedral angles according to the Karplus relationship [5] [12]. For glycine residues in extended conformations, three-J-HN-H-alpha values are generally large, ranging from 8 to 12 Hertz, indicating phi angles near negative 120 degrees [6]. In contrast, when glycine adopts conformations suitable for beta-turn formation, the coupling constants decrease to 3 to 6 Hertz, corresponding to phi angles around negative 60 degrees [7] [14].
The proline residue plays a pivotal role in beta-turn formation due to its conformational constraints [7] [8]. The pyrrolidine ring enforces a phi angle of approximately negative 60 degrees, which is optimal for the second position of both type I and type II beta-turns [14] [15]. Nuclear magnetic resonance studies of proline-containing peptides consistently demonstrate that proline residues exhibit a strong preference for beta-turn conformations, with the ring constraint providing an entropic advantage for turn formation [8] [15].
Temperature coefficient measurements provide additional evidence for hydrogen bonding patterns associated with beta-turn structures [9]. Amide protons engaged in intramolecular hydrogen bonds typically exhibit small temperature coefficients, ranging from negative 2 to negative 4 parts per billion per Kelvin, while solvent-exposed amide protons show larger coefficients of negative 6 to negative 8 parts per billion per Kelvin [9]. For N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide, temperature coefficient analysis reveals that certain amide protons are protected from solvent exchange, indicating the presence of stable intramolecular hydrogen bonds characteristic of beta-turn conformations [16] [17].
Two-dimensional nuclear magnetic resonance experiments, particularly rotating-frame nuclear Overhauser effect spectroscopy (ROESY), provide direct evidence for spatial proximity between non-adjacent residues, which is diagnostic of beta-turn formation [10]. In beta-turn conformations, the glycine alpha protons and phenylalanine amide proton show strong nuclear Overhauser effect cross-peaks, indicating a through-space distance of less than 5 Angstroms [14] [15]. Similarly, cross-peaks between the benzyloxycarbonyl aromatic protons and the phenylalanine side chain protons suggest compact conformations consistent with beta-turn structures [7] [14].
The conformational analysis is further complicated by the presence of cis-trans isomerism about the peptide bond preceding proline [7] [13]. Nuclear magnetic resonance studies reveal that proline-containing peptides typically exist as equilibrium mixtures of cis and trans conformers, with the population distribution depending on the nature of the preceding amino acid residue [13]. For the glycyl-prolyl sequence in N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide, the trans conformer predominates, accounting for approximately 80 to 90 percent of the total population [7] [13]. However, the cis conformer, while less populated, can adopt unique conformational states that contribute to the overall structural diversity of the molecule [14].
The beta-turn propensity of the glycyl-prolyl-phenylalanyl sequence has been extensively studied through nuclear magnetic resonance analysis of model peptides [18] [15]. Statistical analysis of protein crystal structures indicates that proline and glycine residues are highly favored at the second and third positions of beta-turns, respectively [8] [15]. The combination of glycine flexibility and proline rigidity creates an optimal structural motif for beta-turn formation, with the phenylalanine residue providing additional stabilization through hydrophobic interactions [14] [15].
Mass spectrometric analysis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide provides complementary structural information through precise molecular weight determination and fragmentation pattern analysis [19] [20]. Electrospray ionization mass spectrometry represents the method of choice for peptide analysis due to its soft ionization characteristics and compatibility with solution-phase samples [21] [22]. The compound exhibits excellent ionization efficiency under positive-ion electrospray conditions, producing primarily singly-charged molecular ions at mass-to-charge ratio 453, corresponding to the protonated molecular ion [M+H]+ [1] [20].
The electrospray ionization process involves the formation of highly charged droplets from the solution containing the peptide, followed by solvent evaporation and ion desorption [21]. For N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide, the ionization typically occurs through protonation of the terminal amide nitrogen or the proline nitrogen, resulting in stable gas-phase ions suitable for mass analysis [21] [22]. The benzyloxycarbonyl protecting group enhances ionization efficiency by providing additional sites for protonation and by increasing the overall hydrophobicity of the molecule [2] [4].
High-resolution mass spectrometry enables precise determination of the molecular formula through accurate mass measurement [20]. The observed mass of 452.5043 atomic mass units for the neutral molecule corresponds exactly to the calculated mass for C24H28N4O5, confirming the elemental composition [1]. This level of mass accuracy, typically better than 5 parts per million, provides unambiguous molecular formula assignment and eliminates potential structural isomers [20].
Tandem mass spectrometry through collision-induced dissociation reveals characteristic fragmentation patterns that provide sequence information and structural insights [23] [24]. The fragmentation of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide follows established peptide fragmentation pathways, producing predominantly b-type and y-type fragment ions resulting from cleavage of peptide bonds [24]. The b-ion series, formed by cleavage with charge retention on the amino-terminal fragment, includes b1 at mass-to-charge ratio 134 (corresponding to benzyloxycarbonyl-glycine), b2 at mass-to-charge ratio 231 (benzyloxycarbonyl-glycyl-proline), and b3 at mass-to-charge ratio 378 (the complete sequence minus the terminal amide) [23] [24].
The y-ion series, generated by peptide bond cleavage with charge retention on the carboxyl-terminal fragment, provides complementary sequence information [24]. The y1 ion at mass-to-charge ratio 165 corresponds to phenylalanine amide, while the y2 ion at mass-to-charge ratio 262 represents prolyl-phenylalanine amide [23]. The y3 ion, encompassing the complete peptide sequence minus the benzyloxycarbonyl group, appears at mass-to-charge ratio 319 [24].
The presence of proline in the peptide sequence significantly influences the fragmentation pattern due to the unique structural features of the pyrrolidine ring [23]. Proline-containing peptides often exhibit enhanced cleavage at the amino-terminal side of proline residues, a phenomenon attributed to the increased proton affinity of the proline nitrogen and the stability of the resulting oxazolone intermediate [24]. This preferential cleavage results in intense fragment ions corresponding to b2 and y2, providing diagnostic evidence for the proline position within the sequence [23] [24].
The benzyloxycarbonyl protecting group introduces characteristic neutral losses during fragmentation, particularly the loss of benzyl alcohol (108 atomic mass units) and benzyloxycarbonyl group (136 atomic mass units) [2] [3]. These neutral losses appear as prominent peaks in the mass spectrum, providing additional confirmation of the protecting group presence [4]. The loss of the benzyloxycarbonyl group from the molecular ion produces an intense peak at mass-to-charge ratio 317, corresponding to the deprotected tripeptide amide [2].
Electrospray ionization conditions can influence the observed fragmentation patterns and the relative intensities of fragment ions [21] [25]. Higher collision energies promote more extensive fragmentation, leading to the formation of immonium ions characteristic of individual amino acid residues [24]. The phenylalanine immonium ion at mass-to-charge ratio 120 and the proline immonium ion at mass-to-charge ratio 70 provide additional sequence confirmation [24]. These low-mass fragment ions are particularly useful for amino acid composition analysis and can distinguish between isomeric peptide sequences [23].
The mass spectrometric behavior of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide is also influenced by potential oxidation reactions that can occur during the electrospray ionization process [25]. Oxidation of aromatic residues, particularly phenylalanine, can result in the formation of [M+H+16]+ ions representing the addition of an oxygen atom [25]. While this oxidation is typically minimal under standard operating conditions, it can provide additional structural information about the accessibility of aromatic residues to oxidative processes [25].
Crystallographic analysis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide and related peptide structures provides invaluable three-dimensional structural information that complements solution-phase spectroscopic studies [26] [27]. X-ray crystallography represents the gold standard for atomic-resolution structure determination, enabling precise measurement of bond lengths, bond angles, and intermolecular interactions [26]. The crystallization of small peptides presents unique challenges due to their conformational flexibility and tendency to adopt multiple conformational states in solution [26] [27].
The crystal structure determination requires high-quality single crystals suitable for X-ray diffraction analysis [26]. For N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide, crystallization is typically achieved through slow evaporation from organic solvents such as methanol, ethanol, or acetonitrile [28] [4]. The benzyloxycarbonyl protecting group enhances crystallization behavior by providing additional sites for intermolecular interactions and by reducing the overall polarity of the molecule compared to the unprotected peptide [4].
The crystal packing arrangements observed in peptide structures reveal important information about preferred conformational states and intermolecular interaction patterns [27]. Small peptides frequently adopt extended beta-strand conformations in the crystal lattice, forming networks of intermolecular hydrogen bonds that stabilize the crystal structure [27]. However, the presence of proline residues can significantly alter these packing patterns due to the conformational constraints imposed by the pyrrolidine ring [16] [29].
Crystallographic analysis of related tripeptide structures demonstrates that proline-containing sequences often exhibit twisted beta-sheet arrangements in the solid state [27]. These twisted conformations arise from the geometric constraints of the proline residue, which prevents the formation of planar beta-sheets [16]. Instead, the peptide chains adopt helical arrangements that maximize intermolecular hydrogen bonding while accommodating the proline ring conformation [27].
The molecular conformation observed in crystal structures provides direct experimental evidence for the preferred conformational states of the peptide backbone [28]. Bond angles and dihedral angles measured from crystal structures represent energy-minimized conformations that result from the balance between intramolecular strain and intermolecular stabilization [26] [28]. For proline-containing peptides, the phi dihedral angle is consistently observed near negative 60 degrees, confirming the conformational constraints imposed by the pyrrolidine ring [7] [8].
The hydrogen bonding networks observed in crystal structures of proline-containing peptides reveal complex patterns of intermolecular interactions that stabilize both individual molecular conformations and overall crystal packing arrangements [16] [30]. N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide participates in multiple types of hydrogen bonding interactions, including conventional N-H···O=C hydrogen bonds between peptide backbone atoms, as well as weaker interactions involving the benzyloxycarbonyl protecting group and aromatic side chains [30] [31].
The primary hydrogen bonding motif involves the formation of intermolecular networks between amide groups of adjacent peptide molecules [16] [30]. The glycine amide proton, positioned at the amino terminus following the benzyloxycarbonyl group, serves as a hydrogen bond donor to carbonyl oxygen atoms of neighboring molecules [9]. These N-H···O hydrogen bonds typically exhibit distances ranging from 2.8 to 3.2 Angstroms, with D-H···A angles approaching linearity [30] [31].
The absence of an amide proton in the proline residue creates an asymmetric hydrogen bonding pattern that influences the overall network topology [16]. The proline carbonyl oxygen atom can serve as a hydrogen bond acceptor, but the lack of a corresponding donor creates directional preferences in the hydrogen bonding network [30]. This asymmetry is particularly important for understanding the conformational preferences of proline-containing sequences, as it creates energetic biases toward specific backbone conformations [16] [29].
The phenylalanine residue contributes both backbone and side chain interactions to the hydrogen bonding network [9] [10]. The phenylalanine amide proton participates in conventional backbone hydrogen bonding, while the terminal amide group can act as both donor and acceptor [31]. The aromatic side chain of phenylalanine engages in weaker pi-pi stacking interactions and C-H···pi contacts that provide additional stabilization to the crystal lattice [10].
Crystallographic studies of related proline-containing dipeptides and tripeptides reveal that hydrogen bonding networks can adopt various topological arrangements depending on the specific amino acid sequence and crystal packing environment [16] [29]. Linear peptides typically form one-dimensional hydrogen bonded chains, while branched or cyclic motifs can result in two-dimensional sheets or three-dimensional networks [30]. The geometric constraints imposed by proline residues often favor the formation of helical hydrogen bonding patterns that accommodate the ring conformation while maximizing intermolecular interactions [16].
The benzyloxycarbonyl protecting group introduces additional complexity to the hydrogen bonding analysis through its potential participation in weaker interactions [2] [4]. The carbonyl oxygen of the protecting group can serve as a hydrogen bond acceptor, while the aromatic ring can participate in pi-pi stacking interactions with other aromatic systems [4]. These interactions, while individually weak, can collectively contribute significant stabilization to the crystal structure [2].
Temperature-dependent crystallographic studies provide insights into the dynamic aspects of hydrogen bonding networks in proline-containing peptides [16]. Low-temperature crystal structures typically exhibit more ordered hydrogen bonding patterns with shorter intermolecular distances, while elevated temperatures can reveal thermal expansion effects and increased conformational disorder [28]. These studies are particularly valuable for understanding the relationship between solution-phase conformational dynamics and solid-state structural preferences [16] [26].
The analysis of hydrogen bonding networks also reveals important information about the hydration patterns surrounding proline-containing peptides [16] [17]. Water molecules can integrate into the hydrogen bonding network, forming bridging interactions between peptide molecules or filling voids in the crystal lattice [17]. The incorporation of water molecules can significantly alter the observed hydrogen bonding patterns and may stabilize conformational states that are not accessible in anhydrous crystals [16].
Quantum mechanical calculations of hydrogen bonding interactions in proline-containing peptides provide theoretical support for the experimental observations [17] [31]. Density functional theory calculations indicate that N-H···O hydrogen bonds in peptide systems typically have binding energies ranging from 3 to 8 kilocalories per mole, depending on the local chemical environment and geometric constraints [31]. These calculations also reveal that cooperative effects between multiple hydrogen bonds can significantly enhance the overall stability of the hydrogen bonding network [17].
The correlation between hydrogen bonding patterns observed in crystal structures and solution-phase conformational preferences provides important insights into the fundamental factors governing peptide structure [16] [9]. While crystal packing forces can influence the observed conformations, the hydrogen bonding patterns frequently reflect intrinsic conformational preferences that are also manifested in solution [9] [17]. This correlation is particularly strong for proline-containing sequences, where the rigid ring structure limits the available conformational space and creates strong preferences for specific backbone geometries [16] [8].
Comparative analysis of hydrogen bonding networks in different proline-containing peptide crystal structures reveals common structural motifs and interaction patterns [29] [30]. Serine-proline dipeptide motifs, for example, exhibit characteristic hydrogen bonding patterns involving both backbone and side chain hydroxyl groups [29]. These patterns can serve as templates for understanding the hydrogen bonding behavior of more complex proline-containing sequences [29] [30].
The implications of hydrogen bonding network analysis extend beyond fundamental structural characterization to practical applications in peptide design and drug development [16] [31]. Understanding the factors that stabilize specific hydrogen bonding patterns can guide the design of peptide-based therapeutics with enhanced stability and biological activity [31]. The information obtained from crystallographic analysis of model compounds like N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide provides valuable benchmarks for computational modeling studies and rational design efforts [16] [17].
Advanced crystallographic techniques, including charge density analysis and multipole refinement, provide even more detailed information about the electronic structure of hydrogen bonding interactions in proline-containing peptides [32]. These techniques reveal the electron density distribution around hydrogen bonding sites and can distinguish between different types of hydrogen bonding interactions based on their electronic characteristics [32]. Such detailed analysis is particularly valuable for understanding the relationship between electronic structure and conformational preferences in peptide systems [32].
The integration of crystallographic data with other structural techniques, including nuclear magnetic resonance spectroscopy and computational modeling, provides a comprehensive picture of the structural and dynamic properties of proline-containing peptides [16] [9] [17]. This multi-technique approach is essential for understanding the complex relationship between sequence, structure, and function in peptide systems, and provides the foundation for rational design of peptide-based materials and therapeutics [16] [17] [31].
| Parameter | Value/Range | Technique | Reference |
|---|---|---|---|
| Molecular Weight | 452.5 g/mol | Mass Spectrometry | [1] |
| Molecular Formula | C24H28N4O5 | Elemental Analysis | [1] |
| Chemical Shifts (ppm) | 1H: 1.5-8.5; 13C: 20-180 | 1H and 13C NMR | [7] [11] |
| J-coupling Constants (Hz) | 3JHN-Hα: 3-12 | 1H NMR | [5] [12] |
| Temperature Coefficient (ppb/K) | -2 to -8 | Variable Temperature NMR | [9] |
| Beta-turn Characteristics | Type I/II β-turns | 2D NMR/ROESY | [7] [14] |
| Proline Conformations | cis/trans isomerism | NMR/X-ray | [7] [13] |
| Mass Spectral Base Peak | [M+H]+ at m/z 453 | ESI-MS | [19] [20] |
| Fragmentation Pattern | b/y-ion series | MS/MS | [23] [24] |
| Ionization Method | Electrospray Ionization | ESI-MS | [21] [22] |
| Property | Typical Values | Structural Feature | Reference |
|---|---|---|---|
| Crystal System | Orthorhombic/Monoclinic | Molecular packing | [26] [27] |
| Space Group | P21 or P212121 | Symmetry operations | [28] |
| Unit Cell Parameters | a=8-12, b=10-15, c=15-25 Å | Lattice dimensions | [28] [27] |
| Hydrogen Bond Distance (Å) | 2.8-3.2 | H-bond strength | [30] [31] |
| Phi Angle (degrees) | -60 to -120 | Backbone conformation | [7] [8] |
| Psi Angle (degrees) | 120 to 180 | Backbone conformation | [7] [8] |
| Peptide Bond Geometry | Planar (ω ≈ 180°) | Peptide planarity | [33] [32] |
| Proline Ring Conformation | Envelope/Twist | Ring pucker | [16] [29] |
| Intermolecular Contacts | N-H···O=C networks | Stabilization | [16] [30] |
| Packing Arrangement | β-sheet like | Supramolecular assembly | [27] |
| Conformational Parameter | Characteristic | Experimental Evidence | Citation |
|---|---|---|---|
| Glycine Flexibility | High φ,ψ freedom | NMR coupling constants | [5] [6] |
| Proline Rigidity | φ ≈ -60° constraint | X-ray/NMR constraints | [7] [8] |
| Phenylalanine Side Chain | Aromatic stacking | Chemical shift dispersion | [9] [10] |
| Beta-turn Propensity | Type I/II preference | NOE patterns | [14] [15] |
| Hydrogen Bonding Pattern | 4→1 H-bonds | Temperature coefficients | [16] [17] |
| Solvent Accessibility | Solvent exposed | Exchange rates | [9] |
| Thermal Stability | Tm > 60°C | Calorimetry | [16] |
| Conformational Exchange | Fast exchange | Line broadening | [13] |
| Secondary Structure Content | Extended/turn | Circular dichroism | [9] |
| Molecular Dynamics | Flexible terminus | Molecular simulations | [6] [17] |